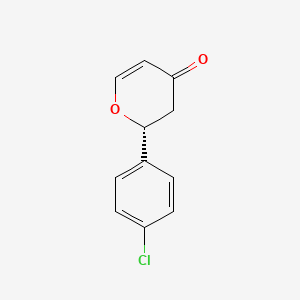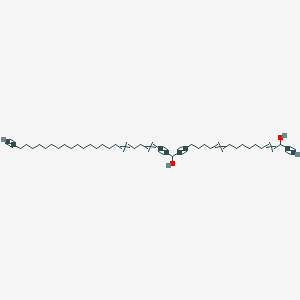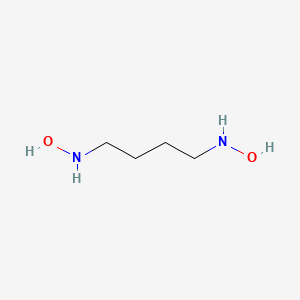
N~1~,N~4~-Dihydroxybutane-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~4~-Dihydroxybutane-1,4-diamine is an organic compound with the molecular formula C4H12N2O2 It is a diamine derivative, characterized by the presence of two hydroxyl groups attached to the butane chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Dihydroxybutane-1,4-diamine typically involves the reaction of 1,4-diaminobutane with formaldehyde under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently hydrolyzed to yield the final product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the reaction and control the pH.
Industrial Production Methods
In an industrial setting, the production of N1,N~4~-Dihydroxybutane-1,4-diamine can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and by-products.
化学反应分析
Types of Reactions
N~1~,N~4~-Dihydroxybutane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl~2~) or phosphorus tribromide (PBr~3~).
Major Products Formed
Oxidation: Formation of butanedione derivatives.
Reduction: Formation of butane-1,4-diamine derivatives.
Substitution: Formation of halogenated butane derivatives.
科学研究应用
N~1~,N~4~-Dihydroxybutane-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals, resins, and coatings.
作用机制
The mechanism of action of N1,N~4~-Dihydroxybutane-1,4-diamine involves its interaction with specific molecular targets and pathways. The hydroxyl groups enable the compound to form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the diamine moiety allows for the formation of coordination complexes with metal ions, which can modulate enzymatic activities and other biochemical processes.
相似化合物的比较
Similar Compounds
N~1~,N~4~-Dimethylbutane-1,4-diamine: Similar structure but with methyl groups instead of hydroxyl groups.
N~1~,N~4~-Dibenzylidenebenzene-1,4-diamine: Contains benzylidene groups, used in mass spectrometry applications.
N~1~,N~4~-Tetraphenyl-1,4-benzenediamine: Contains phenyl groups, used in organic synthesis and materials science.
Uniqueness
N~1~,N~4~-Dihydroxybutane-1,4-diamine is unique due to the presence of both hydroxyl and amine functional groups, which confer distinct chemical reactivity and potential for forming hydrogen bonds. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
390762-83-1 |
|---|---|
分子式 |
C4H12N2O2 |
分子量 |
120.15 g/mol |
IUPAC 名称 |
N-[4-(hydroxyamino)butyl]hydroxylamine |
InChI |
InChI=1S/C4H12N2O2/c7-5-3-1-2-4-6-8/h5-8H,1-4H2 |
InChI 键 |
UIPGRURBISAPSR-UHFFFAOYSA-N |
规范 SMILES |
C(CCNO)CNO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


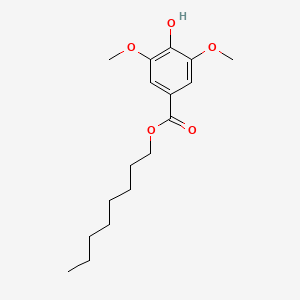
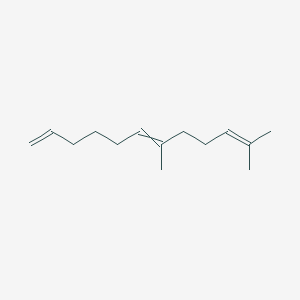

![4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one](/img/structure/B14251827.png)
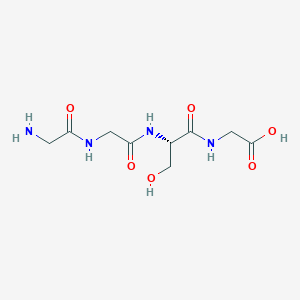
![3-(4-Benzyl-1-piperazinyl)-6-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indazole](/img/structure/B14251837.png)
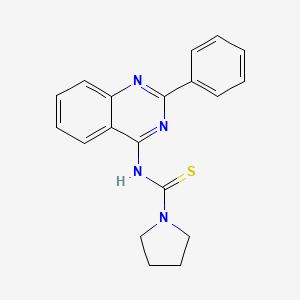
![4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14251849.png)
![N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide](/img/structure/B14251854.png)
![1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide (1/1)](/img/structure/B14251856.png)
